rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
CAS No.: 2165408-95-5
Cat. No.: VC11603925
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid - 2165408-95-5](/images/no_structure.jpg)
CAS No. | 2165408-95-5 |
---|---|
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | (1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1 |
Standard InChI Key | GMGUVTWUHZJSAF-XHNCKOQMSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O |
Structural and Stereochemical Features
Core Bicyclic Framework
The compound’s defining feature is its azabicyclo[2.2.1]heptane skeleton, a seven-membered bicyclic system containing one nitrogen atom. The fusion of two five-membered rings creates a rigid, boat-like conformation that restricts rotational freedom, enhancing binding specificity in biological targets . The nitrogen atom at position 2 participates in hydrogen bonding and electrostatic interactions, while the bicyclic structure imposes steric constraints that influence reactivity and stereoselectivity .
Functional Groups and Stereochemistry
The Boc group () at position 2 serves as a temporary protective moiety for amines, enabling selective reactions at other sites during synthesis. The carboxylic acid at position 5 introduces acidity () and enables salt formation or conjugation with other molecules. The stereodescriptor “rac-(1R,4S,5S)” denotes a racemic mixture of enantiomers with specific configurations at carbons 1, 4, and 5. This stereochemical diversity impacts pharmacological activity, as evidenced by studies showing enantiomer-dependent receptor affinity .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid typically involves multistep sequences starting from simpler bicyclic precursors. A common approach includes:
-
Cyclization: Formation of the azabicyclo[2.2.1]heptane core via intramolecular amidation or Diels-Alder reactions .
-
Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate () under basic conditions.
-
Carboxylic Acid Introduction: Oxidation or hydrolysis of a pre-existing ester or nitrile group at position 5.
A stereoselective variant reported in the literature employs chiral auxiliaries or catalysts to control the configuration at carbons 1, 4, and 5, though racemic mixtures remain common due to economic constraints .
Industrial-Scale Considerations
Optimized reaction conditions—such as low temperatures (−78°C) for Boc protection and aqueous workup for acid isolation—are critical for achieving yields >70%. Chromatographic purification is often required to separate enantiomers, adding to production costs.
Applications in Medicinal Chemistry
Drug Intermediate
The compound’s rigid scaffold makes it a privileged structure in drug design, particularly for central nervous system (CNS) targets. Its bicyclic framework mimics natural alkaloids, enabling interactions with receptors and enzymes associated with neurotransmission . For example, derivatives of this compound have shown inhibitory activity against cathepsin C, a protease implicated in chronic inflammatory diseases.
Prodrug Development
The carboxylic acid moiety allows for prodrug strategies. Esterification or amidation of the acid group enhances bioavailability, as demonstrated in preclinical studies where prodrugs exhibited improved blood-brain barrier penetration .
Table 2: Pharmacological Applications of Analogues
Analogues | Target/Activity | Reference |
---|---|---|
MRS4738 (derivative) | P2Y14 receptor antagonist | |
Cathepsin C inhibitors | Anti-inflammatory agents | |
Neuroprotective derivatives | NMDA receptor modulation |
Pharmacological Research and Findings
Receptor Binding Studies
In fluorescence binding assays, enantiomerically pure forms of this compound exhibited nanomolar affinity for the P2Y14 receptor, a GPCR involved in immune response and nociception . The (1S,4R,5R)-enantiomer (compound 15) showed 3-fold higher affinity than its counterpart, underscoring the importance of stereochemistry .
In Vivo Efficacy
In murine models of asthma and neuropathic pain, prodrug derivatives reduced lung inflammation and hyperalgesia by >50% at doses of 10 mg/kg . These effects correlate with the compound’s ability to attenuate cytokine release and neuronal excitability.
Comparative Analysis with Related Compounds
Structural Analogues
-
2-Azabicyclo[2.2.1]heptane: Lacks the Boc and carboxylic acid groups, reducing polarity and pharmacological utility.
-
Isonortropane Derivatives: Exhibit altered ring strain and receptor selectivity .
Functional Analogues
-
Boc-Protected Amino Acids: Share the Boc group but lack the bicyclic rigidity, limiting target specificity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume